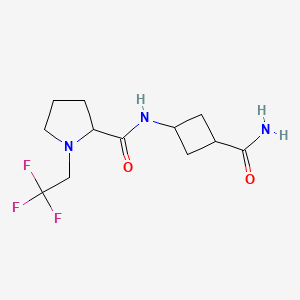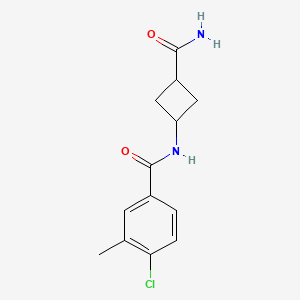
N-(3-carbamoylcyclobutyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-carbamoylcyclobutyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide, also known as CTAP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. CTAP is a potent and selective antagonist of the mu-opioid receptor, which is a protein that plays a crucial role in the modulation of pain and reward pathways in the brain. The purpose of
作用機序
N-(3-carbamoylcyclobutyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide works by binding to the mu-opioid receptor and blocking the effects of opioids. The mu-opioid receptor is a protein that is found in the brain and spinal cord and plays a crucial role in the modulation of pain and reward pathways. When opioids bind to the mu-opioid receptor, they activate a signaling pathway that leads to the release of dopamine, a neurotransmitter that is associated with feelings of pleasure and reward. This compound blocks this signaling pathway by binding to the mu-opioid receptor and preventing the activation of the pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal studies. In addition to its effects on the mu-opioid receptor, this compound has been shown to modulate the activity of other neurotransmitter systems, including the dopamine and serotonin systems. This compound has also been shown to have effects on the immune system, including the modulation of cytokine production and the activation of immune cells.
実験室実験の利点と制限
One of the advantages of N-(3-carbamoylcyclobutyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide for lab experiments is its selectivity for the mu-opioid receptor. This allows researchers to study the effects of blocking the mu-opioid receptor without interference from other receptor systems. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in animal studies.
将来の方向性
There are several future directions for research on N-(3-carbamoylcyclobutyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide. One area of research is the development of new drugs for the treatment of pain and addiction based on the structure of this compound. Another area of research is the study of the effects of this compound on other neurotransmitter systems and the immune system. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound, including its absorption, distribution, metabolism, and excretion in animals and humans.
合成法
The synthesis of N-(3-carbamoylcyclobutyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide involves several steps, including the preparation of the starting materials and the coupling of the cyclobutyl and pyrrolidine rings. The first step involves the reaction of 3-bromo-1-propanol with 2,2,2-trifluoroethylamine to form the intermediate 3-(2,2,2-trifluoroethyl)oxirane. This intermediate is then reacted with cyclobutanone in the presence of a base to form the cyclobutyl-oxirane intermediate. The final step involves the coupling of the cyclobutyl-oxirane intermediate with the pyrrolidine-2-carboxylic acid derivative to form this compound.
科学的研究の応用
N-(3-carbamoylcyclobutyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide has been extensively studied in scientific research due to its potential applications in the field of medicine. One of the main areas of research is the development of new drugs for the treatment of pain and addiction. This compound has been shown to be a potent and selective antagonist of the mu-opioid receptor, which is a protein that plays a crucial role in the modulation of pain and reward pathways in the brain. This compound has been shown to be effective in reducing the rewarding effects of opioids, which could be useful in the development of new treatments for opioid addiction.
特性
IUPAC Name |
N-(3-carbamoylcyclobutyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3N3O2/c13-12(14,15)6-18-3-1-2-9(18)11(20)17-8-4-7(5-8)10(16)19/h7-9H,1-6H2,(H2,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLRZUOGUUTEBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC(F)(F)F)C(=O)NC2CC(C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3S,4S)-1-[(6-methoxypyridin-2-yl)methyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B7339278.png)
![2-[1-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]piperidin-4-yl]acetic acid](/img/structure/B7339281.png)
![(3S,4R)-4-(4-bromophenyl)-1-[(2-methoxypyridin-3-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7339284.png)
![(3S,4R)-4-(4-bromophenyl)-1-[(5-methylpyridin-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7339287.png)
![(3S,4R)-4-(4-bromophenyl)-1-[(5-methylpyridin-3-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7339295.png)
![(3S,4R)-4-(4-bromophenyl)-1-[(2-methoxypyridin-4-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7339304.png)
![(3S,4R)-4-(4-bromophenyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7339305.png)
![(3S,4R)-4-(4-bromophenyl)-1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]pyrrolidine-3-carboxylic acid](/img/structure/B7339309.png)
![(3S,4R)-4-(4-bromophenyl)-1-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7339310.png)
![(3S,4R)-4-(4-bromophenyl)-1-[(1-propan-2-ylpyrazol-3-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7339320.png)
![(3S,4R)-4-(4-bromophenyl)-1-[(2-ethyl-1,3-thiazol-4-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7339335.png)
![3-[2-[(2S,3aS,7aS)-2-phenyl-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridin-4-yl]ethoxy]benzoic acid](/img/structure/B7339342.png)
![N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]-2-oxo-1-(2,2,2-trifluoroethyl)-3H-benzimidazole-5-carboxamide](/img/structure/B7339349.png)

